molecular formula C8H16BrO5P B1313538 Triethyl phosphonobromoacetate CAS No. 23755-73-9

Triethyl phosphonobromoacetate

Cat. No. B1313538
CAS RN: 23755-73-9
M. Wt: 303.09 g/mol
InChI Key: JTMDGKZDQVZDKA-UHFFFAOYSA-N
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Description

Triethyl phosphonobromoacetate is a chemical compound with the molecular formula C8H16BrO5P . It appears as a light-yellow liquid .


Molecular Structure Analysis

The molecular weight of Triethyl phosphonobromoacetate is 303.09 . It contains a total of 30 bonds, including 14 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 phosphonate (thio-) .


Physical And Chemical Properties Analysis

Triethyl phosphonobromoacetate has a boiling point of 128-131 °C (at a pressure of 1 Torr) and a density of 1.3742 g/cm3 .

Scientific Research Applications

Dual-Function pH and Oxygen Probes

Triethyl phosphonobromoacetate and its derivatives are pivotal in creating dual-function probes for electron paramagnetic resonance (EPR) spectroscopy. These probes, through the incorporation of phosphono groups, exhibit sensitivity to both pH and oxygen levels in physiological conditions, enabling simultaneous monitoring of these critical parameters. The synthesis of such probes demonstrates the compound's versatility in developing advanced diagnostic tools (Bobko et al., 2012).

Synthesis of α-Aminophosphonate Derivatives

The compound plays a significant role in the microwave-assisted Kabachnik–Fields reaction, facilitating the synthesis of α-aminophosphonates. These derivatives are synthesized under solvent-free conditions, highlighting an environmentally friendly approach to accessing a wide range of biologically active compounds. This method showcases the compound's contribution to green chemistry and the pharmaceutical industry (Bálint et al., 2015).

Solvent-Free Synthesis of α-Aminophosphonates

An efficient procedure for synthesizing α-aminophosphonates utilizes Triethyl phosphonobromoacetate under solvent-free conditions, emphasizing its role in promoting sustainable chemical processes. This method offers advantages such as high yield, short reaction time, and straightforward work-up, further establishing the compound's utility in organic synthesis and the development of new chemical methodologies (Joshi et al., 2010).

Development of New Biological Research Reagents

Triethyl phosphonobromoacetate derivatives have been used to create novel oligonucleotide analogues with potential applications in biological research. These analogues feature unique chemical properties, such as resistance to enzymatic degradation, which could revolutionize the study of genetic diseases and the development of gene therapies (Krishna & Caruthers, 2012).

Flame Retardancy Mechanisms in Cotton Fabric

Research into triazine-phosphonate derivatives, potentially synthesized using Triethyl phosphonobromoacetate, has elucidated their mechanism of action as flame retardants on cotton fabrics. Understanding these mechanisms helps in the development of safer and more effective flame-retardant treatments for textiles, contributing to advancements in material science and safety engineering (Nguyen et al., 2015).

Safety And Hazards

Triethyl phosphonobromoacetate is classified under GHS07. It has hazard statements H302-H332-H315-H335-H319-H312, indicating that it can cause harm if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-bromo-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDGKZDQVZDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446594
Record name triethyl phosphonobromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate

CAS RN

23755-73-9
Record name triethyl phosphonobromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl phosphonobromoacetate
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